TRYPTAMINE-alpha,alpha-D2 HCL

Vue d'ensemble

Description

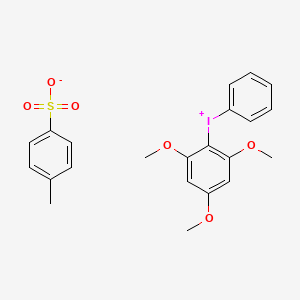

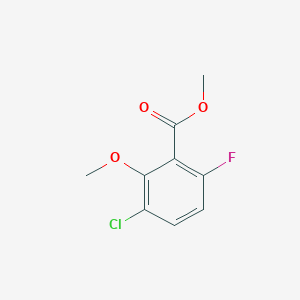

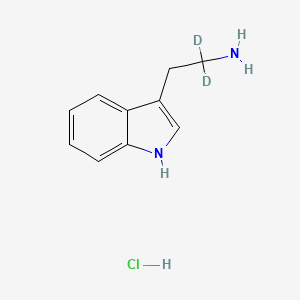

Tryptamine-alpha,alpha-D2 HCL, also known as 1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride , is a derivative of tryptamine. Tryptamines are a broad class of classical or serotonergic hallucinogens, capable of producing profound changes in sensory perception, mood, and thought in humans .

Synthesis Analysis

In the brain, tryptamine, acting as an endogenous neurotransmitter, is synthesized by the enzymatic decarboxylation of L-tryptophan (L-Trp) catalyzed by aromatic L-amino acid decarboxylase [AADC (EC 4.1.1.28)], and is metabolized to 3-indolcetaldehyde (3-IAL) by oxidative deamination catalyzed by the enzyme monoamine oxidase (MAO, EC 1.4.3.4) .Molecular Structure Analysis

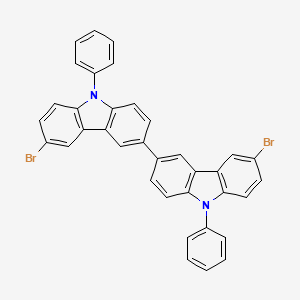

The molecular formula of TRYPTAMINE-alpha,alpha-D2 HCL is C10H11D2ClN2 . The structure of tryptamine is defined by an indole —a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon (third aromatic atom, with the first one being the heterocyclic nitrogen) .Chemical Reactions Analysis

Tryptamine hallucinogens, including TRYPTAMINE-alpha,alpha-D2 HCL, are known to produce profound changes in sensory perception, mood, and thought in humans. They act primarily as agonists of the 5-HT2A receptor .Applications De Recherche Scientifique

General Insights on Tryptamines

Tryptamines, including "TRYPTAMINE-alpha,alpha-D2 HCL", fall into a category of compounds with structural similarity to the naturally occurring neurotransmitter serotonin (5-hydroxytryptamine). They are known for their role in various biological processes and have been studied for their psychoactive effects, among other properties. Here's a summary based on the broader literature on tryptamines:

Psychoactive Properties and Pharmacology : Tryptamines are studied for their psychoactive effects, including their potential therapeutic applications in treating mental health disorders such as depression and anxiety. They act primarily as agonists at serotonin receptors, which play a key role in mood regulation and perception (Corkery et al., 2012).

Toxicology and Safety : The safety profile, including toxicity and potential risks associated with tryptamine use, is an area of ongoing research. Understanding these aspects is crucial for evaluating the therapeutic potential and risks of tryptamines in clinical settings (Malaca et al., 2020).

Analytical and Forensic Analysis : Development of analytical methods for detecting and quantifying tryptamines in biological samples is essential for both research purposes and forensic analysis. This includes understanding their metabolic pathways, which can aid in the development of specific assays for drug monitoring and toxicological studies (Martins et al., 2010).

Orientations Futures

There is an increasing interest in the neural effects of psychoactive drugs, in particular tryptamine psychedelics, which has been incremented by the proposal that they have potential therapeutic benefits, based on their molecular mimicry of serotonin . The available evidence points towards strong neuromodulatory effects of tryptamine psychedelics in key brain regions involved in mental imagery, theory of mind, and affective regulation, pointing to potential therapeutic applications of this class of substances .

Propriétés

IUPAC Name |

1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-GZEMNZGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TRYPTAMINE-alpha,alpha-D2 HCL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)

![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)